REACTION_CXSMILES
|
C([CH:5]([NH:9][C:10]1[CH:15]=[C:14]([I:16])[C:13]([Cl:17])=[CH:12][C:11]=1[O:18][CH3:19])[C:6]([OH:8])=[O:7])(C)(C)C.O=S(Cl)Cl.[CH3:24]O>>[Cl:17][C:13]1[C:14]([I:16])=[CH:15][C:10]([NH:9][CH2:5][C:6]([O:8][CH3:24])=[O:7])=[C:11]([O:18][CH3:19])[CH:12]=1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1I)NCC(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |